molecular formula C10H8ClNO4S2 B2709022 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid CAS No. 924065-08-7

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid

Cat. No. B2709022
CAS RN: 924065-08-7
M. Wt: 305.75
InChI Key: QMIAPORYSJGFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is a chemical compound used for proteomics research . Its molecular formula is C10H8ClNO4S2 .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties tailored for application under specific coupling conditions .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve protodeboronation of alkyl boronic esters . Protodeboronation is a process where boronic esters, which are highly valuable building blocks in organic synthesis, are converted to other compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid:

Proteomics Research

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent to modify proteins, aiding in the identification and quantification of proteins in complex biological samples .

Drug Development

In drug development, this compound serves as a potential lead compound or intermediate in the synthesis of new pharmaceuticals. Its unique chemical structure allows for the exploration of new therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors .

Biochemical Assays

This compound is employed in various biochemical assays to study enzyme activities and interactions. It can act as a substrate or inhibitor in these assays, providing insights into enzyme kinetics and mechanisms, which are crucial for understanding metabolic pathways and disease processes .

Chemical Biology

In chemical biology, 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is used to probe biological systems. It can be used to label or modify biomolecules, allowing researchers to track and study the behavior of these molecules within cells and tissues .

Organic Synthesis

This compound is valuable in organic synthesis as a building block for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of diverse organic compounds .

Material Science

In material science, this compound can be used to develop new materials with specific properties. For example, it can be incorporated into polymers or other materials to enhance their chemical or physical properties, such as stability, conductivity, or reactivity .

Environmental Chemistry

Environmental chemists use this compound to study the degradation and interaction of chemicals in the environment. It can serve as a model compound to understand the behavior of similar structures in soil, water, and air, helping to assess environmental impact and develop remediation strategies .

Analytical Chemistry

In analytical chemistry, 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is used as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable measurements .

Future Directions

The future directions in the research and application of this compound could involve the development of new boron reagents for Suzuki–Miyaura coupling . These reagents could be tailored for specific coupling conditions, expanding the range of possible reactions .

properties

IUPAC Name

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S2/c1-12-18(15,16)5-2-3-6-7(4-5)17-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIAPORYSJGFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.